RG7834 - 2072057-17-9

RG7834

Catalog Number: EVT-280337
CAS Number: 2072057-17-9
Molecular Formula: C22H27NO6
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylic acid, commonly known as RG7834, is a small molecule originally identified for its potent antiviral activity against Hepatitis B Virus (HBV). [, ] This compound belongs to the dihydroquinolizinone (DHQ) chemical series. [, , ] RG7834 acts by inhibiting the expression of HBV genes, leading to a reduction in both viral DNA and viral antigens, including the hepatitis B surface antigen (HBsAg). [, , ] This makes RG7834 a valuable tool for studying HBV replication and persistence and for exploring novel therapeutic strategies for chronic HBV infection. [, ] Beyond its antiviral activity, RG7834 has also shown promise in preclinical studies for treating Dyskeratosis congenita (DC). []

Future Directions
  • Further mechanistic studies: While the interaction of RG7834 with PAPD5/7 is well-established, further investigations are needed to fully elucidate its mechanism of action, particularly its interplay with other host factors like ZCCHC14 and TENT4A/B. []

  • Development of improved analogs: Despite its potency, RG7834 faced challenges in clinical trials due to toxicity concerns. [, ] Therefore, future efforts should focus on developing analogs with improved safety profiles while maintaining or enhancing their efficacy. []

  • Exploring combination therapies: Studies in the woodchuck model have shown that RG7834 can enhance the antiviral effects of existing therapies like entecavir and interferon-alpha. [] Future research should further explore the potential of RG7834 in combination therapies for chronic HBV infection. []

Dihydroquinolizinone (DHQ) Derivatives

    Compound Description: DHQ derivatives are a class of compounds structurally related to RG7834. These compounds share a core dihydroquinolizinone scaffold but have varying substituents and modifications. Several DHQ derivatives have demonstrated potent antiviral activity against HBV, inhibiting HBsAg, HBeAg, and HBV DNA production [, ].

    Relevance: DHQ derivatives, including RG7834, exert their antiviral effects by inhibiting the cellular enzymes PAPD5 and PAPD7 []. These enzymes are non-canonical poly(A) RNA polymerases crucial for stabilizing HBV mRNA. By inhibiting PAPD5/7, DHQ derivatives promote the degradation of HBV mRNA, ultimately reducing viral protein and DNA production. Some DHQ derivatives exhibit improved neurotoxicity profiles compared to RG7834 [], making them promising candidates for further development as CHB therapeutics.

GS-8873

    Compound Description: GS-8873 is a dihydropyridophthalazinone (DPP) compound identified as a potent inhibitor of PAPD5/7 []. This compound exhibits improved pharmacokinetic properties compared to earlier DHQ inhibitors and has shown promising results in suppressing HBsAg production.

Hepatoselective Dihydroquinolizinone Bis-acids

    Compound Description: These compounds are designed to specifically target the liver, the primary site of HBV infection []. By concentrating the drug's action in the liver, researchers aim to enhance efficacy and potentially reduce off-target effects associated with systemic exposure.

    Relevance: These bis-acids share the core DHQ scaffold with RG7834, suggesting a similar mechanism of action involving HBsAg mRNA degradation []. The development of hepatoselective DHQ analogs represents an attempt to improve the safety profile of this compound class by minimizing its distribution to other tissues and potentially mitigating the toxicity concerns that led to the discontinuation of RG7834 development.

Synthesis Analysis

The synthesis of RG7834 involves several steps that utilize advanced organic chemistry techniques. The primary synthetic route includes the formation of the dihydroquinolizinone core structure followed by the introduction of specific substituents that enhance its biological activity.

Key methods used in the synthesis include:

  • N-glycosylation: This technique is employed to form glycosidic bonds, which are essential for constructing nucleoside analogs.
  • Supercritical fluid chromatography: This method is utilized for chirality determination and purification of intermediates.
  • Analytical techniques: Techniques such as proton nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize the intermediates and final products .

The synthesis process has been optimized to improve yield while minimizing toxic byproducts, addressing some of the safety concerns associated with RG7834 .

Molecular Structure Analysis

RG7834 exhibits a complex molecular structure characterized by a tricyclic framework typical of dihydroquinolizinones. The molecular formula is C14_{14}H15_{15}N3_{3}O3_{3}, and its structure includes multiple functional groups that are crucial for its interaction with target proteins.

Structural Data:

  • Molecular Weight: Approximately 273.29 g/mol
  • Topological Polar Surface Area (TPSA): 85 Ų, indicating potential for blood-brain barrier penetration but also raising concerns about central nervous system toxicity .
  • 3D Conformation: The compound's three-dimensional configuration allows it to effectively bind to poly(A) polymerases, inhibiting their function.
Chemical Reactions Analysis

RG7834 undergoes several chemical reactions that are critical to its mechanism of action. The primary reaction involves the binding of RG7834 to the active sites of poly(A) polymerases 5 and 7, leading to inhibition of HBV mRNA synthesis.

Key Reactions:

  • Inhibition Mechanism: RG7834 inhibits the polyadenylation process critical for HBV mRNA stability. This leads to a reduction in viral RNA levels over time.
  • Degradation Pathway: The compound triggers a two-phase degradation process where initial changes in mRNA size are observed before significant reductions in RNA levels occur .

The kinetics of these reactions suggest that RG7834 acts quickly upon administration, with noticeable effects within hours.

Mechanism of Action

The mechanism through which RG7834 exerts its antiviral effects primarily involves inhibition of poly(A) polymerase activity. By binding to poly(A) polymerases 5 and 7:

  • Polyadenylation Inhibition: RG7834 disrupts the addition of poly(A) tails to viral RNA, which is essential for mRNA stability and translation.
  • RNA Degradation: Following treatment with RG7834, HBV mRNA exhibits reduced stability, leading to faster degradation rates compared to untreated controls .

This mechanism highlights RG7834's potential as an antiviral agent targeting HBV at a critical stage in its life cycle.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: RG7834 is typically presented as a solid crystalline substance.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties:

  • pKa Values: The compound displays acidic properties due to functional groups that can donate protons.
  • Stability: RG7834's stability can be affected by environmental factors such as pH and temperature, which are critical considerations during formulation development.

These properties play a significant role in determining the bioavailability and therapeutic efficacy of RG7834.

Applications

RG7834 has significant potential applications in scientific research and medicine:

  • Antiviral Research: As an inhibitor of HBV gene expression, RG7834 is being investigated as a candidate for treating chronic hepatitis B infections.
  • Drug Development: Ongoing research aims to optimize RG7834 derivatives with improved safety profiles and enhanced liver targeting capabilities.
  • Mechanistic Studies: Its unique mechanism provides insights into viral RNA biology and may inform strategies for developing new antiviral therapies against other viruses .

Properties

CAS Number

2072057-17-9

Product Name

RG7834

IUPAC Name

(6S)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26)/t17-/m0/s1

InChI Key

KBXLMOYQNDMHQT-KRWDZBQOSA-N

SMILES

CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC

Solubility

Soluble in DMSO

Synonyms

RG7834; RG 7834; RG-7834; RO7020322; RO 7020322; RO-7020322

Canonical SMILES

CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC

Isomeric SMILES

CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.